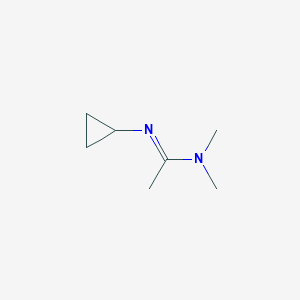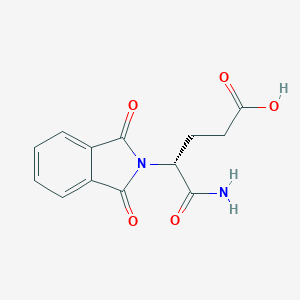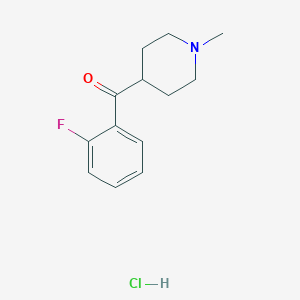
(2-氟苯基)(1-甲基-4-哌啶基)-甲酮盐酸盐
描述
The compound "(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride" is a chemical entity that appears to be related to various research efforts in the synthesis of potential therapeutic agents and diagnostic tools. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a fluorinated aromatic ketone with a piperidine moiety, which is a common structure in medicinal chemistry due to its potential biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from readily available materials. For instance, the synthesis of a similar compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, was achieved through a process involving amidation, Friedel-Crafts acylation, and hydration, with an overall yield of 62.4% . This suggests that the synthesis of the compound might also involve similar strategies, such as functional group transformations and the formation of the piperidine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For example, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around certain atoms was described as distorted tetrahedral . These findings are relevant as they provide insight into the possible conformation and geometry of the "(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride" molecule.
Chemical Reactions Analysis
The related compounds have been involved in various chemical reactions, including substitution reactions and coupling reactions. For instance, a substitution reaction was used to synthesize a compound with a difluorophenyl and a piperidinyl moiety . Additionally, coupling reactions have been employed in the synthesis of compounds with a piperazine ring, which is structurally similar to piperidine . These reactions are indicative of the types of chemical transformations that might be applicable to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like thermogravimetric analysis, which revealed stability in certain temperature ranges . Theoretical calculations, such as density functional theory, have been used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap . These studies provide a foundation for understanding the stability and electronic properties of the compound .
科研应用
分析方法开发
通过使用胶束或微乳移动相进行反相液相色谱,成功实现了氢氯化氟那嗪及其降解产物的分离,展示了该化合物在分析化学中用于识别药物降解途径的实用性 (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005)。
药理学研究
多项研究探讨了与“(2-氟苯基)(1-甲基-4-哌啶基)-甲酮盐酸盐”结构相关的化合物的药理应用。例如,像F 13640这样的化合物显示5-HT(1A)受体激动剂活性,已被研究其在治疗神经病理性疼痛和脊髓损伤相关的痛觉过敏中的潜力,表明对病理性疼痛具有类似治疗作用 (Deseure, Koek, Colpaert, & Adriaensen, 2002); (Colpaert, Wu, Hao, Royer, Sautel, Wiesenfeld-Hallin, & Xu, 2004)。
放射化学和神经影像学应用
报道了碘-123标记衍生物的合成和体内评价,用于潜在用于单光子发射计算机断层扫描成像以可视化5-HT2A受体,突显了该化合物在开发神经系统疾病诊断工具方面的重要性 (Blanckaert, Burvenich, Staelens, Dierckx, & Slegers, 2005); (Blanckaert et al., 2007)。
新化合物的合成和评价
对合成和评价新衍生物的研究,以及其生物学和药理活性,如神经保护作用和抗结核活性,突显了与“(2-氟苯基)(1-甲基-4-哌啶基)-甲酮盐酸盐”相关的化合物在药物化学中的多功能性。这些研究旨在开发新的治疗剂,用于治疗各种疾病,包括缺血性中风和结核病 (Zhong, Gao, Xu, Qi, & Wu, 2020); (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010)。
性质
IUPAC Name |
(2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-15-8-6-10(7-9-15)13(16)11-4-2-3-5-12(11)14;/h2-5,10H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVKAOJRWMSFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525113 | |
| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride | |
CAS RN |
64671-30-3 | |
| Record name | Methanone, (2-fluorophenyl)(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64671-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)
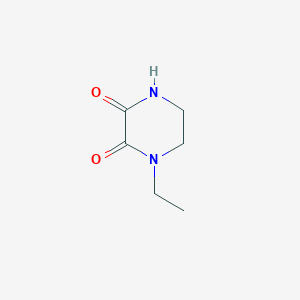
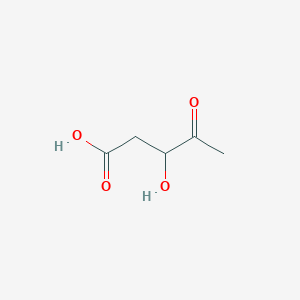
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
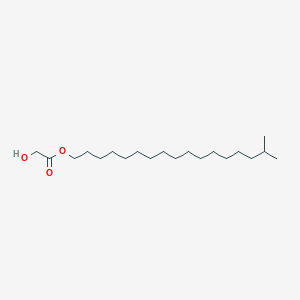
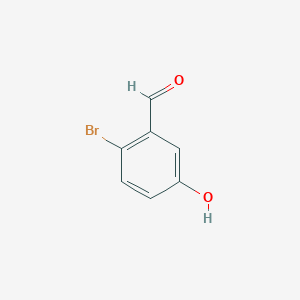
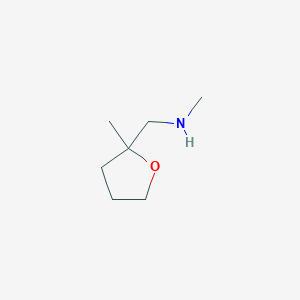

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
